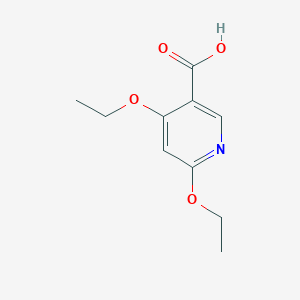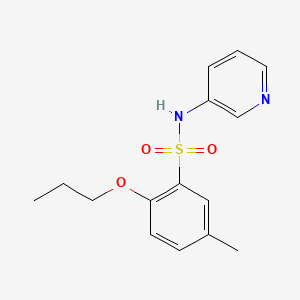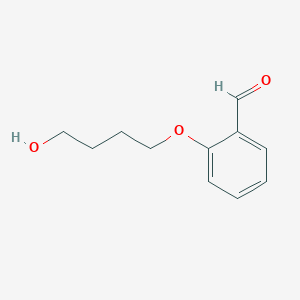![molecular formula C9H7ClF3NO2 B2923343 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid CAS No. 338422-79-0](/img/structure/B2923343.png)
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid” is a chemical compound with the CAS Number: 338422-79-0 . It has a linear formula of C9H7ClF3NO2 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which include “3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid”, has been a topic of interest in the agrochemical and pharmaceutical industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
Molecular Structure Analysis
The molecular weight of “3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid” is 253.61 . Its IUPAC name is 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoic acid . The InChI code is 1S/C9H7ClF3NO2/c10-6-3-5(9(11,12)13)4-14-7(6)1-2-8(15)16/h3-4H,1-2H2,(H,15,16) .
Physical And Chemical Properties Analysis
“3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid” is a solid substance . The compound is stored at room temperature .
Applications De Recherche Scientifique
Pharmaceutical Development
The trifluoromethyl group in compounds like 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid is known for its pharmacological significance. This compound can be utilized in the synthesis of various drugs, particularly due to its potential role in enhancing the metabolic stability and bioavailability of pharmaceuticals .
Agrochemical Synthesis
In the agrochemical industry, this compound’s structural motif is valuable for creating herbicides and pesticides. Its trifluoromethyl group is often included in molecules designed to control plant growth and protect crops from pests .
Material Science
The unique properties of the trifluoromethyl group make it a candidate for developing advanced materials. Researchers can explore its application in creating polymers with enhanced durability and chemical resistance .
Catalysis
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid may serve as a building block in catalysts used for organic synthesis. Its structural features could facilitate various catalytic reactions, potentially improving efficiency and selectivity .
Biological Studies
This compound can be used in biological studies to investigate cell signaling pathways. Its ability to interact with specific receptors or enzymes could shed light on cellular processes and disease mechanisms .
Environmental Chemistry
Researchers might employ 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid in environmental chemistry to study the degradation of pollutants. Its chemical structure could help in tracing the transformation of organic compounds in the environment .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in chromatography and spectroscopy. Its distinct chemical signature allows for precise measurement and detection in complex mixtures .
Fluorine Chemistry Research
As a fluorinated compound, it is of particular interest in the field of fluorine chemistry. It can be used to explore the effects of fluorination on the physical and chemical properties of organic molecules .
Safety and Hazards
The compound is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, eye protection, and face protection . If it comes in contact with skin, it should be washed off with plenty of soap and water . Breathing dust, fume, gas, mist, vapors, or spray should be avoided .
Propriétés
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c10-6-3-5(9(11,12)13)4-14-7(6)1-2-8(15)16/h3-4H,1-2H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAQNTURDIPVTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CCC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-[dimethyl(oxo)-$l^{6}-sulfanylidene]benzamide](/img/structure/B2923261.png)


![2-chloro-N-[(3-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2923266.png)

![Lithium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]-1,3-oxazole-4-carboxylate](/img/structure/B2923268.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone](/img/structure/B2923269.png)
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2923270.png)
![methyl 2-{[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate](/img/structure/B2923273.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2923276.png)
![2-methyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B2923277.png)

![2-((1-(4-(azepan-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2923279.png)
![2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2923280.png)